molecular formula C13H8ClFO B13979904 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde CAS No. 893637-43-9

4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde

Cat. No.: B13979904
CAS No.: 893637-43-9
M. Wt: 234.65 g/mol
InChI Key: BNWXKNHHZFORTN-UHFFFAOYSA-N
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Description

4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a carboxaldehyde group at the 4 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Uniqueness: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various synthetic and research applications .

Properties

CAS No.

893637-43-9

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-fluorobenzaldehyde

InChI

InChI=1S/C13H8ClFO/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H

InChI Key

BNWXKNHHZFORTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)Cl

Origin of Product

United States

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